molecular formula C12H18F3NO5 B2446884 3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 2418669-83-5

3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Katalognummer: B2446884
CAS-Nummer: 2418669-83-5
Molekulargewicht: 313.273
InChI-Schlüssel: IMDFGKPXORNDFU-PHIMTYICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H18F3NO5 and its molecular weight is 313.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO5/c1-9(2,3)21-8(19)16-10(7(17)18)5-11(6-10,20-4)12(13,14)15/h5-6H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDFGKPXORNDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)(C(F)(F)F)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, with the CAS Number 2411296-50-7, is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a trifluoromethyl group and a methoxy substituent, positions it as a promising candidate for drug development and biochemical research.

The molecular formula of this compound is C12H18F3NO5C_{12}H_{18}F_3NO_5, with a molecular weight of 313.27 g/mol. The compound's structure includes:

  • Trifluoromethyl group : Known for enhancing metabolic stability and lipophilicity.
  • Methoxy group : Often associated with increased bioactivity in various chemical contexts.

These features suggest that the compound may exhibit significant interactions with biological targets, particularly in the context of drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that cyclobutane derivatives can act as inhibitors or modulators of various biological pathways. For instance, compounds similar to this one have shown promise as selective inhibitors of histone methyltransferases (HMTs), which are critical in regulating gene expression .

Case Studies and Research Findings

  • Inhibition of Histone Methyltransferases :
    • A study demonstrated that cyclobutane-containing compounds can effectively inhibit HMTs, leading to altered gene expression profiles in cancer cells. This suggests potential applications in oncology .
  • Drug Development Potential :
    • The synthesis of novel cyclobutane derivatives has been linked to advancements in drug discovery, particularly for targeting challenging biological pathways. The unique structural properties of this compound may allow it to serve as a scaffold for developing new therapeutic agents .
  • Antimicrobial Activity :
    • Preliminary studies have indicated that certain trifluoromethylated compounds exhibit antimicrobial properties, which could be leveraged in the development of new antibiotics .

Data Table: Summary of Biological Activities

Activity Description References
HMT InhibitionInhibits histone methyltransferases, affecting gene expression in cancer cells
Drug DevelopmentServes as a scaffold for creating new therapeutic agents
Antimicrobial PropertiesExhibits potential antimicrobial activity against various pathogens

Q & A

Basic: What synthetic strategies are effective for introducing the tert-butoxycarbonylamino (Boc) group in cyclobutane-based compounds?

The Boc group is typically introduced via esterification using tert-butyl alcohol and an acid catalyst under controlled conditions. For cyclobutane derivatives, steric hindrance from the strained ring necessitates slow addition of reagents and extended reaction times (≥24 hours) to ensure complete protection of the amino group. Post-reaction purification often employs column chromatography with silica gel and a hexane/ethyl acetate gradient (9:1 to 1:1) to isolate the Boc-protected intermediate .

Basic: How can researchers optimize purification of this compound given the lipophilicity of the trifluoromethyl group?

The trifluoromethyl group increases lipophilicity, complicating traditional aqueous workup. A two-step purification is recommended:

Liquid-liquid extraction : Use a biphasic system of dichloromethane and brine to remove polar impurities.

Recrystallization : Employ a solvent pair like ethanol/water (70:30 v/v) at −20°C to obtain high-purity crystals (>95% by HPLC). For stubborn impurities, preparative HPLC with a C18 column and acetonitrile/water (0.1% TFA) mobile phase is effective .

Advanced: How can researchers resolve discrepancies in NMR data caused by cyclobutane ring strain?

Cyclobutane’s ring strain induces anisotropic effects, leading to unexpected splitting patterns. To mitigate misinterpretation:

  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C to distinguish dynamic effects (e.g., ring puckering) from static structural features.
  • DFT Calculations : Compare experimental 13C^{13}\text{C} and 1H^{1}\text{H} shifts with density functional theory (DFT)-predicted values (B3LYP/6-311+G(d,p) basis set) to validate assignments.
  • 2D NMR : Use HSQC and HMBC to correlate protons with carbons and resolve overlapping signals .

Advanced: What methodologies are suitable for analyzing the compound’s interaction with enzymatic targets?

The trifluoromethyl group enhances membrane permeability, making the compound a candidate for enzyme inhibition studies. Key approaches include:

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) in real time.
  • Molecular Docking : Use AutoDock Vina with the enzyme’s crystal structure (PDB ID) to predict binding poses. Focus on hydrogen bonding between the methoxy group and catalytic residues (e.g., Ser, Tyr).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) to assess entropy-driven vs. enthalpy-driven interactions .

Advanced: How can researchers address low yields in the final cyclization step during synthesis?

Low yields often arise from competing side reactions (e.g., ring-opening). Mitigation strategies:

  • Solvent Optimization : Replace THF with 1,4-dioxane to stabilize transition states.
  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for Buchwald-Hartwig coupling or CuI/1,10-phenanthroline for Ullmann-type reactions.
  • In Situ Monitoring : Use FTIR to track carbonyl stretching (1700–1750 cm1^{-1}) and adjust reaction time dynamically .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI+ mode (expected [M+Na]+^+ or [M+H]+^+).
  • 19F^{19}\text{F} NMR : Identify trifluoromethyl signals near −60 ppm (singlet) and assess purity.
  • IR Spectroscopy : Detect carbamate C=O stretching (~1680 cm1^{-1}) and carboxylic acid O-H (~2500–3000 cm1^{-1}) .

Advanced: How does the trifluoromethyl group influence the compound’s metabolic stability in vitro?

The CF3_3 group reduces oxidative metabolism by cytochrome P450 enzymes. To validate:

  • Microsomal Stability Assay : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • Metabolite ID : Use Q-TOF MS to detect defluorinated or hydroxylated metabolites. Compare with non-fluorinated analogs to isolate CF3_3-specific effects .

Basic: What storage conditions are recommended to prevent hydrolysis of the Boc group?

Store lyophilized solid at −20°C under argon. For solutions, use anhydrous DMSO or DMF and avoid aqueous buffers (pH > 7). Regularly test purity via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Advanced: How can computational chemistry guide the design of analogs with improved selectivity?

  • Pharmacophore Modeling : Define essential features (e.g., carboxylic acid, methoxy group) using Schrödinger’s Phase.
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with substituents at the 3-position.
  • ADMET Prediction : Use SwissADME to optimize logP (<3) and polar surface area (>80 Ų) for blood-brain barrier penetration .

Advanced: What strategies resolve solubility challenges in biological assays?

  • Co-solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute with PBS containing 0.01% Tween-80.
  • Prodrug Approach : Synthesize methyl ester derivatives to enhance solubility, then hydrolyze in situ with esterases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.